molecular formula C8H4O3 B114058 Phthalic anhydride-d4 CAS No. 75935-32-9

Phthalic anhydride-d4

Cat. No. B114058
CAS RN: 75935-32-9
M. Wt: 152.14 g/mol
InChI Key: LGRFSURHDFAFJT-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic anhydride is a versatile intermediate in organic chemistry, primarily used in the production of plasticizers, dyes, and pigments. The deuterated form, phthalic anhydride-d4, would have similar applications but with deuterium atoms replacing some of the hydrogen atoms, which can be useful in certain analytical and research applications.

Synthesis Analysis

The synthesis of phthalic anhydride derivatives can be achieved through various methods. For instance, 4-(p-carboxyphenoxy)phthalic anhydride is synthesized by a nucleophilic displacement reaction of N-methyl-4-nitrophthalimide with p-hydroxybenzoic acid, followed by hydrolysis and conversion to the corresponding anhydride acid chloride . Another derivative, 4,5-dichlorophthalic anhydride, is synthesized through the reactivity of the anhydride towards nucleophiles like thiosemicarbazide and different amines . Additionally, a new synthetic route for 4,4'-hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride) involves condensation, oxidation, and dehydration of hexafluoroacetone and o-xylene .

Molecular Structure Analysis

The molecular structure of phthalic anhydride and its derivatives has been extensively studied. For example, microwave measurements have been used to determine the structure of phthalic anhydride, revealing a planar configuration with precise rotational and centrifugal distortion constants . The structure of various phthalic anhydride derivatives is confirmed through spectroscopic analyses, including NMR, IR, and MS .

Chemical Reactions Analysis

Phthalic anhydride undergoes various chemical reactions, such as hydrolysis, which has been kinetically studied. The hydrolysis involves several bases that accelerate the reaction, and the kinetics of the hydrolysis of esters derived from phthalic anhydride have also been explored . The reactivity of phthalic anhydride with phosphorus pentasulfide has been investigated, showing a sequence of substitution, isomerization, and polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalic anhydride derivatives are characterized by their solubility, thermal stability, and glass transition temperatures. Poly(amideimide)s derived from phthalic anhydride derivatives are soluble in polar aprotic solvents and exhibit good thermal stability with high glass transition temperatures . The dendritic growth of phthalic anhydride crystals from solution and melt has been described, indicating the active directions of growth in these dendrites .

Scientific Research Applications

  • Electrochemical Oxidation in Wastewater Treatment Phthalic anhydride is a non-biodegradable toxic compound used in dye production. Research by Chellammal et al. (2016) explored its electrochemical oxidation for wastewater treatment. The study utilized an electrode of titanium substrate coated with mixed metal oxides, showing good electrocatalytic activity and chemical stability in treating effluents containing phthalic anhydride (Chellammal et al., 2016).

  • Industrial Production and Use Phthalic anhydride is crucial in large-scale organic synthesis, primarily used for PVC plasticizers, accounting for 60% of its global production. Its demand has risen with the growth of the polymer materials industry, as noted by Nikolov et al. (1991) (Nikolov et al., 1991).

  • Photo-Fenton Process for Mineralization The photochemical advanced oxidation process, or “photo-Fenton,” has been applied to phthalic anhydride, a common plasticizer. Trabelsi-Souissi et al. (2011) showed that this process effectively mineralizes phthalic anhydride in water, achieving high degrees of mineralization and reducing environmental impact (Trabelsi-Souissi et al., 2011).

  • Catalysis in Industrial Production Phthalic anhydride's production predominantly involves the gas-phase oxidation of o-xylene. Karpov et al. (2010) discussed advanced reaction engineering to enhance yields in this process, emphasizing the economic and environmental benefits of improved catalysts (Karpov et al., 2010).

  • Renewable Production from Agricultural Residues Research by Giarola et al. (2016) proposed a process for producing phthalic anhydride from corn stover. This approach aims to make the production process more sustainable and cost-effective while reducing climate change impacts (Giarola et al., 2016).

  • Organic Synthesis and Chemical Reactions Phthalic anhydride has been utilized in various organic synthesis processes, such as the synthesis of novel symmetrical and unsymmetrical o-phthalic acid diamides, as explored by Kumar et al. (2014) (Kumar et al., 2014).

  • Synthesis of Polyimides Zhu et al. (2003) developed a method to synthesize 4,4′-hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride), which was used to create polyimides with excellent thermal stability, highlighting its potential in material science (Zhu et al., 2003).

  • Kinetics in Chemical Processes The kinetics of phthalic anhydride hydrolysis has been studied to understand its behavior in different chemical reactions, as detailed by Andrés et al. (2001) (Andrés et al., 2001).

  • Reactor Optimization in Industrial Synthesis Papageorgiou and Froment (1996) demonstrated methods to increase phthalic anhydride selectivity in industrial synthesis, focusing on optimizing reactor conditions to improve efficiency (Papageorgiou & Froment, 1996).

  • Anti-Cancer Research Research on benzothiazole containing phthalimide, derived from phthalic anhydride, showed potential in cancer treatment, as explored by Kok et al. (2008) (Kok et al., 2008).

Safety And Hazards

Phthalic anhydride-d4 is harmful if swallowed and very toxic in contact with skin. It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFSURHDFAFJT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583761
Record name (~2~H_4_)-2-Benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic anhydride-d4

CAS RN

75935-32-9
Record name (~2~H_4_)-2-Benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75935-32-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalic anhydride-d4
Reactant of Route 2
Reactant of Route 2
Phthalic anhydride-d4
Reactant of Route 3
Phthalic anhydride-d4
Reactant of Route 4
Phthalic anhydride-d4
Reactant of Route 5
Phthalic anhydride-d4
Reactant of Route 6
Reactant of Route 6
Phthalic anhydride-d4

Citations

For This Compound
6
Citations
EK Fields, S Meyerson - The Journal of Organic Chemistry, 1969 - ACS Publications
… In the reaction of phthalic anhydride-d4 with unlabeled biphenyl a small amount of terphenyl, about 3% of the total, contains 6 and 7 deuterium atoms and thus may be formed in the …
Number of citations: 4 pubs.acs.org
EK Fields, S Meyerson - The Journal of Organic Chemistry, 1969 - ACS Publications
… To confirm the origin of the product from phthalic anhydride with thiophene, we ran the same reaction using phthalic anhydride-d4. The major products are shown in Table VI, together …
Number of citations: 5 pubs.acs.org
T Yatsuhashi, N Nakashima - The Journal of Physical Chemistry A, 2000 - ACS Publications
… Phthalic anhydride-d4 (PA-d 4 ) was synthesized by refluxing phthalic-d 4 acid (Aldrich, 98% D) in acetic anhydride, and then purified by recrystallization followed by sublimation. …
Number of citations: 9 pubs.acs.org
K Mori, Y Nakamura - The Journal of Organic Chemistry, 1969 - ACS Publications
… In the reaction of phthalic anhydride-d4 with unlabeled biphenyl a small amount of terphenyl, about 3% of the total, contains 6 and 7 deuterium atoms and thus may be formed in the …
Number of citations: 39 pubs.acs.org
HD Gilsing, J Angerer, D Prescher - Monatshefte für Chemie/Chemical …, 2005 - Springer
… To a solution of 0.42 g of phthalic anhydride-d4 (2.7 mmol) in 35 cm3 of anhydrous pyridine was added 0.50 g of 9 (2.7 mmol), the mixture was stirred at 35 C for 1 h to give a thick …
Number of citations: 13 link.springer.com
G Oliveux, JL Bailleul, ELG La Salle, N Lefèvre… - … degradation and stability, 2013 - Elsevier
… Phthalic anhydride-d4 (OPAA d4) was used as standard of phthalic anhydride or acid and benzoic acid. Acetone-d6 was used as standard of propanal and 2-propen-1-ol. …
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.